4-(Trifluoromethyl)cyclohexanamine chemical structure and isomers
4-(Trifluoromethyl)cyclohexanamine chemical structure and isomers
Executive Summary
4-(Trifluoromethyl)cyclohexanamine (CAS: 58665-70-6 for mixture) is a critical aliphatic amine building block in modern medicinal chemistry.[1] Characterized by the presence of a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group on a cyclohexane scaffold, it serves as a bioisostere for 4-chlorocyclohexanamine or 4-methylcyclohexanamine.[1] Its primary utility lies in modulating lipophilicity (LogP) , metabolic stability , and pKa in drug candidates targeting the Central Nervous System (CNS), particularly in the development of GlyT1 inhibitors and T-type calcium channel blockers.
Chemical Structure and Stereochemistry
The molecule exists as two geometric isomers: cis and trans. Understanding the conformational analysis is vital for predicting biological activity, as the spatial arrangement of the amine determines binding affinity.
Conformational Analysis (A-Values)
The stability of the isomers is dictated by the steric bulk of the substituents, quantified by their A-values (free energy difference between axial and equatorial positions).
-
Trifluoromethyl (-CF₃) A-value: ~2.5 kcal/mol (Large, similar to isopropyl).[1]
-
Amino (-NH₂) A-value: ~1.2–1.4 kcal/mol (Moderate).[1]
Due to the significantly larger A-value of the -CF₃ group, it will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions.
Isomer Configurations
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Trans-Isomer (Thermodynamic Product):
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Cis-Isomer (Kinetic Product):
Figure 1: Conformational drivers for Cis/Trans isomerism. The bulky CF3 group anchors the conformation.
Physicochemical Properties
The introduction of the -CF₃ group drastically alters the properties compared to the non-fluorinated analog (cyclohexanamine).[1]
| Property | Cyclohexanamine | 4-(CF₃)cyclohexanamine | Impact of CF₃ |
| Molecular Weight | 99.17 g/mol | 167.18 g/mol | Increases bulk |
| pKa (Conjugate Acid) | 10.64 | ~9.6 (Est.)[1] | Decreases basicity via inductive electron withdrawal (through-bond).[1] |
| LogP (Lipophilicity) | ~1.2 | ~2.3 | Increases lipophilicity , aiding BBB penetration. |
| Metabolic Stability | Low (susceptible to oxidation) | High | Blocks P450 oxidation at the 4-position.[1] |
| Boiling Point | 134°C | 71°C (at 28 mmHg) | Volatility changes with fluorination.[1] |
Synthesis and Manufacturing
The synthesis typically targets the trans isomer due to its higher stability and demand. The primary industrial route involves the catalytic hydrogenation of aromatic precursors.
Route A: Catalytic Hydrogenation of 4-Aminobenzotrifluoride
This is the most direct route.[1] The choice of catalyst and solvent controls the cis/trans ratio.
-
Precursor: 4-(Trifluoromethyl)aniline (4-Aminobenzotrifluoride).[1]
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Catalyst: Ruthenium on Alumina (Ru/Al₂O₃) or Rhodium (Rh/C).[1]
-
Conditions: High pressure (50–100 bar H₂) and elevated temperature (80–120°C).[1]
-
Mechanism: Heterogeneous catalysis. High temperature facilitates thermodynamic equilibration, favoring the trans isomer.
Route B: Reductive Amination
Used for smaller scale or when starting from the ketone.
-
Precursor: 4-(Trifluoromethyl)cyclohexanone.[1]
-
Reagents: Ammonia (NH₃) or Ammonium Acetate, followed by reduction with Sodium Cyanoborohydride (NaBH₃CN).[1]
-
Selectivity: Often yields a mixture requiring separation.
Separation of Isomers
Since most syntheses yield a mixture (e.g., 70:30 Trans:Cis), purification is required.
-
Salt Formation: Converting the amine to a hydrochloride salt (HCl).[1] The trans-isomer salt is typically less soluble and can be isolated by fractional crystallization from ethanol/ether.[1]
-
Chromatography: Preparative HPLC on C18 columns can separate the isomers due to their different dipole moments and hydrophobic surface areas.
Figure 2: Industrial synthesis workflow via catalytic hydrogenation.
Applications in Drug Discovery
This moiety is a "privileged scaffold" in medicinal chemistry, particularly for CNS indications.[2]
Bioisosteric Replacement
It is often used to replace:
-
4-Chlorophenyl: Similar size but aliphatic character reduces aromatic ring count (improving solubility and reducing "flatness").[1]
-
t-Butyl group: Similar bulk but with polar/electronic modulation.[1]
Specific Therapeutic Areas
-
GlyT1 Inhibitors (Schizophrenia): Inhibitors of Glycine Transporter 1 (GlyT1) often require a lipophilic amine to penetrate the Blood-Brain Barrier (BBB).[1] The 4-(trifluoromethyl)cyclohexyl group provides the necessary bulk and lipophilicity while lowering the amine pKa to reduce phospholipidosis risk compared to more basic amines.[1]
-
T-Type Calcium Channel Blockers (Pain/Epilepsy): Patent literature (e.g., WO2025119893A1) highlights the use of this scaffold in next-generation blockers.[1] The group fits into hydrophobic pockets of the channel protein (
subunit), blocking calcium influx in hyperexcitable neurons.[1] -
TEAD Inhibitors (Oncology): Recent research identifies this moiety in inhibitors of the Hippo pathway (YAP-TEAD interaction).[1][3] The trifluoromethyl group occupies a specific hydrophobic pocket in the TEAD transcription factor, enhancing binding affinity.
Handling and Safety
-
Hazards: Corrosive (Causes severe skin burns and eye damage).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) as it can absorb CO₂ from the air (carbamate formation).[1]
-
CAS Numbers:
References
-
PubChem. 4-(Trifluoromethyl)cyclohexanamine Compound Summary. National Library of Medicine. [Link][1]
-
Google Patents. Substituted bicyclic compounds (TEAD Inhibitors) - WO2025119893A1.[1][1]
-
Master Organic Chemistry. Conformational Analysis of Cyclohexanes and A-Values.[Link]
-
ResearchGate. Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine (Analogous Process).[Link]
Sources
- 1. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)cyclohexylamine [myskinrecipes.com]
- 3. WO2025119893A1 - Substituted bicyclic compounds - Google Patents [patents.google.com]
- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AU2011340482A1 - 6-amino-2-phenylamino-1H-benzimidazole-5-carboxamide- derivatives and their use as microsomal prostaglandin E2 synthase-1 inhibitors - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]
